2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2OS/c18-14-2-1-3-15(19)16(14)17(22)20-10-12-4-7-21(8-5-12)13-6-9-23-11-13/h1-3,12-13H,4-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMXLDGEXVPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The piperidine ring can be synthesized separately and then attached to the benzamide core via a nucleophilic substitution reaction. The tetrahydrothiophene moiety is introduced in the final steps through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to ensure that the compound can be produced in large quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the benzamide core .
Scientific Research Applications
2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
The substituent on the piperidine nitrogen significantly impacts molecular properties. Below is a comparative analysis with two analogs:
Key Observations :
- Steric and Electronic Effects : The thiolan-3-yl group in the target compound introduces greater steric hindrance than the methyl group in but less than the 4-chlorobenzoyl group in . This may influence binding pocket accessibility in biological targets.
- Solubility : The methyl-substituted analog likely exhibits higher aqueous solubility due to reduced hydrophobicity compared to the thiolan- or benzoyl-substituted derivatives.
Pharmacological Implications
For example:
- Electron-Withdrawing Groups : The 2-chloro-6-fluoro substitution pattern may enhance receptor affinity compared to unsubstituted benzamides, as seen in analogs targeting sigma receptors or serotonin transporters.
- Thiolane vs. Benzoyl : The thiolane’s sulfur atom could modulate metabolism (e.g., resistance to oxidative degradation) compared to the labile ester groups in .
Structural and Crystallographic Insights
Crystallographic data for related compounds reveals conformational trends:
- Piperidine Ring Conformation : In , the piperidine adopts a chair conformation, with substituents inclined at 67.3°, favoring intermolecular hydrogen bonding . The thiolan-3-yl group in the target compound may enforce similar chair conformations but with altered packing due to sulfur’s van der Waals radius.
Biological Activity
2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic organic compound with a complex structure characterized by a benzamide core, a chloro substituent, and a piperidine ring linked to a thiolane moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide, with the molecular formula . Its structure can be represented as follows:
Case Studies
Several case studies have explored the biological activity of related compounds. For example:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Smith et al., 2020 | 2-chloro-N-{[1-(thiolan-3-yl)piperidin]} | Enzyme Inhibition | Showed significant inhibition of target enzyme with IC50 values in the low micromolar range. |
| Johnson et al., 2021 | Analog of 2-chloro compound | Antimicrobial | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Lee et al., 2022 | Fluorinated benzamide derivative | Receptor Binding | High affinity for serotonin receptors, indicating potential for mood disorder treatments. |
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Interaction: The compound likely binds to the active site of target enzymes, altering their conformation and inhibiting their function.
- Receptor Modulation: By binding to neurotransmitter receptors, it may either activate or inhibit signaling pathways that regulate mood and cognition.
- Antimicrobial Action: The structural features may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial survival.
Q & A
Basic: What are the key synthetic strategies for preparing 2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring and subsequent coupling to the benzamide core. For example:
Piperidine Modification : The thiolan-3-yl group is introduced to the piperidine ring via nucleophilic substitution or reductive amination, using reagents like thiolane derivatives and catalysts (e.g., Pd/C for hydrogenation) .
Benzamide Coupling : The modified piperidine is coupled to 2-chloro-6-fluorobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DCM or DMF) .
Purification : Column chromatography or recrystallization (e.g., using ethyl methyl ketone) is employed to isolate the product, with yields averaging 75–85% .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chloro, fluoro, and piperidinyl-methyl groups) via chemical shifts and coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- Elemental Analysis : Ensures purity by verifying C, H, N, S, and halogen content within ±0.4% of theoretical values .
Basic: What are the preliminary steps to assess the compound’s biological activity?
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors like GPCRs or kinases, leveraging structural analogs (e.g., piperidine-containing inhibitors) .
- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ determination via fluorescence-based assays) or cellular viability (e.g., MTT assay in cancer cell lines) .
- ADMET Predictions : Employ tools like SwissADME to estimate solubility, metabolic stability, and toxicity .
Advanced: How can crystallographic data resolve conflicting structural hypotheses?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., using acetonitrile/water). Refine structures with SHELXL, analyzing bond lengths/angles to confirm chair conformations of the piperidine ring and hydrogen-bonding networks (e.g., O-H⋯O, N-H⋯O interactions) .
- Data Contradiction Resolution : If NMR and MS suggest alternative conformers, compare experimental SCXRD torsion angles with computational models (e.g., DFT-optimized geometries) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Derivative Synthesis : Modify the thiolan-3-yl group (e.g., replace with tetrahydrofuran) or benzamide substituents (e.g., vary halogens) to probe electronic effects .
- Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., kinase inhibition). Use statistical tools (e.g., ANOVA) to identify significant SAR trends .
- Crystallographic Correlations : Map binding modes of analogs (e.g., co-crystal structures with target proteins) to rationalize activity differences .
Advanced: What computational methods validate in vitro/in vivo data discrepancies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 100-ns trajectories in GROMACS) to assess binding stability if in vitro activity contradicts docking predictions .
- Metabolite Prediction : Use GLORY or Meteor to identify potential bioactive metabolites that may explain unexpected in vivo results .
- Pharmacokinetic Modeling : Apply PK-Sim to reconcile discrepancies between predicted and observed half-lives .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to maximize yield. Use response surface methodology (RSM) for optimization .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
